![molecular formula C6H10F3NOS B6598586 2-methyl-N-[(1E)-2,2,2-trifluoroethylidene]propane-2-sulfinamide CAS No. 1431877-91-6](/img/structure/B6598586.png)

2-methyl-N-[(1E)-2,2,2-trifluoroethylidene]propane-2-sulfinamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

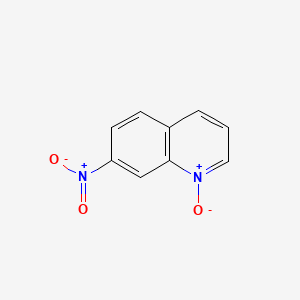

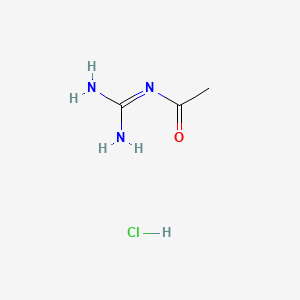

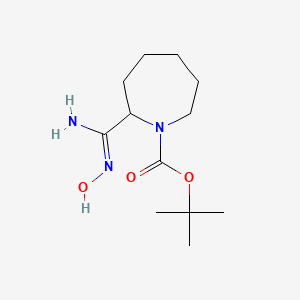

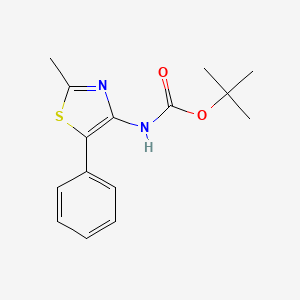

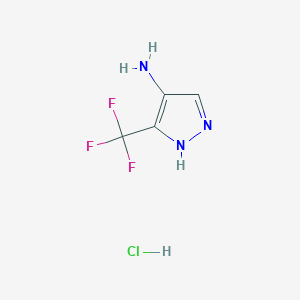

“2-methyl-N-[(1E)-2,2,2-trifluoroethylidene]propane-2-sulfinamide” is an organosulfur compound and a member of the class of sulfinamides . It is also known as tert-Butanesulfinamide or Ellman’s sulfinamide . Both enantiomeric forms are commercially available and are used in asymmetric synthesis as chiral auxiliaries, often as chiral ammonia equivalents for the synthesis of amines .

Synthesis Analysis

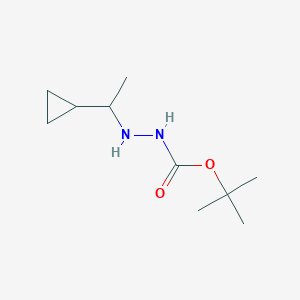

The synthesis of this compound involves enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate followed by disulfide bond cleavage by lithium amide . The chiral ligand used together with vanadyl acetylacetonate was prepared by condensing an optically pure chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .Molecular Structure Analysis

The molecular formula of this compound is C6H10F3NOS . Its molecular weight is 201.21 g/mol .Chemical Reactions Analysis

Condensation with ketones and aldehydes yields the corresponding N-tert-butanesulfinyl aldimines and ketimines . These intermediates are more resistant to hydrolysis than other imines but more reactive towards nucleophiles . A nucleophile adds diastereoselectively over the imine group in an electrophilic addition with the tert-butanesulfinyl group acting as a chiral auxiliary .Physical and Chemical Properties Analysis

This compound is a white to off-white crystalline solid . It has a melting point of 102 to 105 °C .作用机制

The tert-butanesulfinyl group in 2-methyl-N-[(1E)-2,2,2-trifluoroethylidene]propane-2-sulfinamide acts as a chiral auxiliary . This group is also a protecting group . On addition of hydrochloric acid, the tert-butanesulfinyl group is removed, forming the chiral primary ammonium salt or amine (from aldehyde precursor) or the chiral secondary amine (ketone precursor) .

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-N-[(1E)-2,2,2-trifluoroethylidene]propane-2-sulfinamide involves the reaction of 2-methylpropane-2-sulfinamide with 1,1,1-trifluoroacetone in the presence of a base to form the desired product.", "Starting Materials": [ "2-methylpropane-2-sulfinamide", "1,1,1-trifluoroacetone", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-methylpropane-2-sulfinamide in a suitable solvent (e.g. ethanol).", "Step 2: Add 1,1,1-trifluoroacetone to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to neutralize the acid formed during the reaction.", "Step 4: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |

CAS 编号 |

1431877-91-6 |

分子式 |

C6H10F3NOS |

分子量 |

201.21 g/mol |

IUPAC 名称 |

2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide |

InChI |

InChI=1S/C6H10F3NOS/c1-5(2,3)12(11)10-4-6(7,8)9/h4H,1-3H3 |

InChI 键 |

PLTNZADFUQGXSR-UHFFFAOYSA-N |

手性 SMILES |

CC(C)(C)S(=O)/N=C/C(F)(F)F |

SMILES |

CC(C)(C)S(=O)N=CC(F)(F)F |

规范 SMILES |

CC(C)(C)S(=O)N=CC(F)(F)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B6598518.png)

![ethyl 4-[3-(1,3-dioxaindan-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate](/img/structure/B6598559.png)